3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid is a compound of significant interest in the field of organic chemistry. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which are essential for its use in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Mode of Action
Isoxazoles are typically synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction via concerted mechanism and secondly, via a step-by-step mechanism through diradical intermediate formation .
Biochemical Pathways
Isoxazoles are known to interact with various biological targets based on their chemical diversity .
Result of Action
Functionalized isoxazole scaffolds are known to exhibit various biological activities .
Action Environment
The synthesis of isoxazoles often involves reactions that are sensitive to conditions such as temperature and the presence of catalysts .
Preparation Methods
The synthesis of 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid typically involves several steps, including the formation of the oxazole ring and the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods often utilize advanced techniques such as Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds under mild conditions .
Chemical Reactions Analysis
3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Scientific Research Applications
3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in biological studies.
Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.
Comparison with Similar Compounds
3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid can be compared with other trifluoromethyl-containing compounds, such as:
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyridine: Similar in structure but with a different heterocyclic ring, leading to variations in reactivity and applications.
3-(Trifluoromethyl)phenylacetic acid: Lacks the oxazole ring, resulting in different chemical properties and uses.
Trifluoromethyl ethers: These compounds have different functional groups, leading to unique reactivity and applications in materials science.
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)7-4-2-1-3-6(7)8-5-9(10(16)17)18-15-8/h1-5H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSHWNNWWCTUQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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